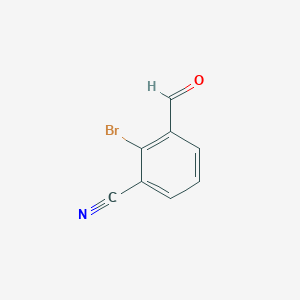

2-Bromo-3-formylbenzonitrile

Description

2-Bromo-3-formylbenzonitrile (CAS: 446864-55-7) is a brominated aromatic compound featuring a nitrile group at position 1, a bromine atom at position 2, and a formyl (CHO) group at position 3 of the benzene ring. Its molecular formula is C₈H₄BrNO, with a molecular weight of 210.03 g/mol. The compound is commercially available at 97% purity and is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactive formyl and nitrile functionalities .

Properties

IUPAC Name |

2-bromo-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZMJSCJHNIUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624063 | |

| Record name | 2-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446864-55-7 | |

| Record name | 2-Bromo-3-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446864-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-formylbenzonitrile typically involves the bromination of 3-formylbenzonitrile. One common method includes the reaction of 3-formylbenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-formylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide, and catalysts like palladium.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products:

Substitution: Products include substituted benzonitriles.

Oxidation: Products include 2-bromo-3-carboxybenzonitrile.

Reduction: Products include 2-bromo-3-formylbenzylamine.

Scientific Research Applications

2-Bromo-3-formylbenzonitrile is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity or modulate receptor functions by forming covalent or non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Structural Analogues with Functional Group Variations

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Key Differences |

|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzonitrile | 1261609-83-9 | C₇H₄BrNO | -Br (C5), -OH (C2), -CN (C1) | Hydroxy vs. formyl; bromine position |

| 3-(2-Bromo-2-fluorovinyl)benzonitrile | - | C₉H₅BrFN | -Br, -F vinyl (C3), -CN (C1) | Fluorinated vinyl vs. formyl |

| 2-Bromo-3-(hydroxymethyl)benzonitrile | 52780-15-1 | C₈H₆BrNO | -Br (C2), -CH₂OH (C3), -CN (C1) | Hydroxymethyl vs. formyl |

| 2-Benzyloxy-3-bromo-5-fluorobenzonitrile | 1951439-43-2 | C₁₄H₉BrFNO | -Br (C3), -OCH₂Ph (C2), -F (C5) | Benzyloxy and fluorine substituents |

Key Observations :

- Functional Group Reactivity : The formyl group in 2-bromo-3-formylbenzonitrile offers reactivity for nucleophilic additions (e.g., forming Schiff bases), whereas hydroxy or hydroxymethyl groups in analogues like 5-bromo-2-hydroxybenzonitrile or 2-bromo-3-(hydroxymethyl)benzonitrile favor hydrogen bonding or esterification .

- Substituent Position : Bromine placement (C2 in the main compound vs. C5 in 5-bromo-2-hydroxybenzonitrile) alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions .

Physical and Chemical Properties

| Property | This compound | 5-Bromo-2-hydroxybenzonitrile | 3-(2-Bromo-2-fluorovinyl)benzonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 210.03 | 212.97 | 232.05 |

| State at RT | Solid (exact form unspecified) | Crystalline solid | Off-white oil |

| Solubility | Likely polar organic solvents | Chloroform (recrystallized) | Hexane (purified) |

| Hydrogen Bonding | Weak (formyl and nitrile) | Strong (O–H⋯N interactions) | Absent |

Notes:

- The strong hydrogen-bonding network in 5-bromo-2-hydroxybenzonitrile (O–H⋯N distances: ~2.80 Å) facilitates crystalline packing, whereas the formyl group in the main compound may reduce intermolecular interactions .

- The oily nature of 3-(2-Bromo-2-fluorovinyl)benzonitrile suggests lower melting points compared to crystalline analogues .

Biological Activity

2-Bromo-3-formylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and related research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 3-formylbenzonitrile. The compound can be synthesized through various methods, including the use of electrophilic aromatic substitution reactions or via formylation techniques using reagents like formic acid or acetic anhydride. The efficiency of these methods often varies based on the reaction conditions and the substituents present on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, a study investigated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 2: Anti-inflammatory Effects of this compound

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 5 | 25 | 30 |

| 10 | 50 | 55 |

| 20 | 70 | 75 |

The inhibition of these cytokines suggests a potential therapeutic application in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. For example, it has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Case Study on Cancer Treatment : A preclinical study utilized xenograft models to assess the efficacy of this compound in vivo. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Study on Inflammatory Response : Another investigation focused on the compound's effects on macrophage activation. It was found that treatment with this compound significantly reduced nitric oxide production, further confirming its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.